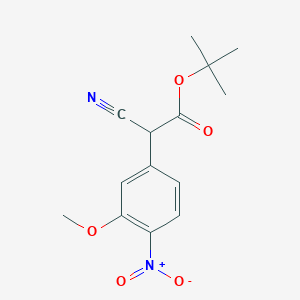

Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate

Description

Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate (CAS: 929884-97-5) is a nitro- and methoxy-substituted aromatic ester with a tert-butyl backbone and a cyano functional group. Its molecular structure comprises a phenyl ring substituted with a methoxy group at position 3 and a nitro group at position 2. The cyano group at the α-position to the ester carbonyl contributes to electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and α-ketoamide derivatives, where its substituents modulate electronic and steric effects during reaction pathways .

Properties

Molecular Formula |

C14H16N2O5 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)10(8-15)9-5-6-11(16(18)19)12(7-9)20-4/h5-7,10H,1-4H3 |

InChI Key |

XPDJVDOKLVXYRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=CC(=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate typically involves the reaction of tert-butyl cyanoacetate with 3-methoxy-4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-cyano-2-(3-hydroxy-4-nitrophenyl)acetate.

Reduction: Formation of 2-cyano-2-(3-methoxy-4-aminophenyl)acetate.

Substitution: Formation of 2-cyano-2-(3-methoxy-4-nitrophenyl)acetamide or 2-cyano-2-(3-methoxy-4-nitrophenyl)thioacetate.

Scientific Research Applications

Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, while the nitro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate with analogous compounds, highlighting key differences in substituents, physicochemical properties, and reactivity.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks or cyclizations. In contrast, methyl-substituted analogues (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate) exhibit reduced reactivity due to steric hindrance and lack of electron withdrawal . Nitro Position: Para-nitro substitution (as in the target compound) maximizes resonance stabilization of the aryl ring, whereas meta-nitro (e.g., Ethyl 2-(3-nitrophenyl)acetate) or ortho-nitro (e.g., Ethyl 4-(2-nitrophenyl)-3-oxobutanoate) positions induce steric strain or reduced conjugation .

Ester Group Influence :

- tert-butyl esters confer superior thermal stability and solubility in hydrophobic media compared to ethyl or methyl esters. For example, tert-butyl 2-methyl-2-(4-nitrophenyl)acetate forms tightly packed crystalline structures via C–H⋯O interactions, whereas ethyl esters exhibit lower melting points .

Core Heterocycle vs. Benzene: Pyridine-based analogues (e.g., tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate) introduce nitrogen lone pairs, altering electronic properties and enabling coordination in metal-catalyzed reactions. The benzene core in the target compound favors aromatic electrophilic substitutions .

Density and Crystallinity :

- Nitro-substituted tert-butyl esters (e.g., target compound and tert-butyl 2-methyl-2-(4-nitrophenyl)acetate) exhibit higher densities (1.2–1.23 g/cm³) due to nitro group polarity and efficient packing via C–H⋯O bonds. Ethyl esters with smaller substituents (e.g., Ethyl 2-(3-nitrophenyl)acetate) have lower densities (~1.1 g/cm³) .

Biological Activity

Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate (CAS No. 1233180-42-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 292.29 g/mol

The presence of both cyano and nitro groups, along with a methoxy substituent on the aromatic ring, suggests potential reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Preliminary studies indicate that compounds containing similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with increased reactivity towards cellular components, potentially leading to apoptosis in cancer cells .

- Antimicrobial Activity : Compounds with cyano and nitro functionalities have been shown to possess antimicrobial properties. The electron-withdrawing nature of these groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Enzyme Inhibition : Certain derivatives of similar compounds have been identified as inhibitors of specific enzymes, such as neuraminidase, which is crucial for viral replication . This suggests a potential antiviral activity for this compound.

Anticancer Activity

A study examining various derivatives of nitrophenyl compounds reported that those similar to this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Studies

Research conducted on related compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggested that these compounds could serve as potential leads for developing new antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.